molecular formula C9H15N5 B11829136 (2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine

(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine

Cat. No.: B11829136
M. Wt: 193.25 g/mol
InChI Key: ISZCZYXSRGCZJW-HLTSFMKQSA-N
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Description

(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine is a complex organic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique azidomethyl group attached to the pyrrolopyridine core, which imparts distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the pyrrolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: Reduction of the azidomethyl group can yield amine derivatives.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions include nitro, nitrile, and amine derivatives, which can further undergo functionalization to yield a wide range of compounds with diverse chemical properties.

Scientific Research Applications

(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of biological pathways and enzyme interactions due to its unique reactivity.

    Industry: The compound is utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The azidomethyl group can undergo bioorthogonal reactions, enabling the compound to modify specific biomolecules selectively. This reactivity is leveraged in various biochemical assays and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine is unique due to its azidomethyl group, which imparts distinct reactivity and enables bioorthogonal chemistry applications. This sets it apart from other similar compounds that may lack this functional group and its associated chemical properties.

Properties

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

IUPAC Name

(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1,2,4a,5,6,7-hexahydropyrrolo[3,4-b]pyridine

InChI

InChI=1S/C9H15N5/c1-7-2-3-8-4-11-5-9(8,13-7)6-12-14-10/h2-3,7-8,11,13H,4-6H2,1H3/t7-,8-,9+/m1/s1

InChI Key

ISZCZYXSRGCZJW-HLTSFMKQSA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]2CNC[C@]2(N1)CN=[N+]=[N-]

Canonical SMILES

CC1C=CC2CNCC2(N1)CN=[N+]=[N-]

Origin of Product

United States

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